Cas no 136333-97-6 (Methyl 4-(2-bromoethyl)benzoate)

メチル4-(2-ブロモエチル)安息香酸エステルは、有機合成において有用な中間体です。特に芳香族化合物の官能基化やカップリング反応に適しており、ブロモエチル基の反応性を活かした多様な誘導体合成が可能です。高い純度と安定性を備えており、医薬品や機能性材料の開発において重要な役割を果たします。また、結晶性が良好なため取り扱いやすく、実験室規模から工業生産まで幅広く利用されています。ベンゼン環とエステル基の特性を併せ持つことから、精密有機合成の鍵中間体としての価値が高い化合物です。

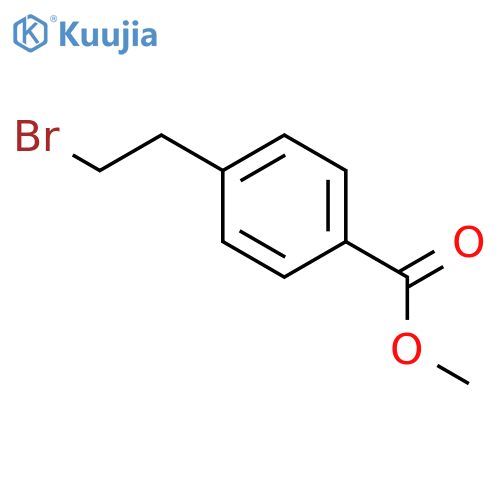

136333-97-6 structure

商品名:Methyl 4-(2-bromoethyl)benzoate

CAS番号:136333-97-6

MF:C10H11BrO2

メガワット:243.097142457962

MDL:MFCD14708225

CID:1023759

PubChem ID:10586287

Methyl 4-(2-bromoethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(2-bromoethyl)benzoate

- 4-(2-bromoethyl)Benzoic acid methyl ester

- 4-(2-bromoethyl)-benzoic acid methyl ester

- 4-(2-bromo-ethyl)benzoic acid methyl ester

- 4-(2-bromo-ethyl)-benzoic acid methyl ester

- 4-methoxycarbonylphenethyl bromide

- AG-L-58293

- AK102538

- ANW-62034

- BB 0259422

- CTK5J0017

- KB-54195

- methyl 4-(bromomethyl)methylbenzoate

- SureCN317577

- methyl 4-(bromoethyl)benzoate

- Benzoic acid, 4-(2-bromoethyl)-, methyl ester

- Methyl 4-bromoethylbenzoate

- methyl 4-(bromethyl)benzoate

- HNNUQHJWFIPTLJ-UHFFFAOYSA-N

- CL8557

- 6465AA

- 2-(4-carbomethoxyphenyl)ethyl bromide

- methyl 4-(2-bromoethyl)benzenecarboxylate

- AB0087447

-

- MDL: MFCD14708225

- インチ: 1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3

- InChIKey: HNNUQHJWFIPTLJ-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C([H])([H])C1C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 241.99423

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 162

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- PSA: 26.3

Methyl 4-(2-bromoethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB440002-250 mg |

Methyl 4-(2-bromoethyl)benzoate, 95%; . |

136333-97-6 | 95% | 250mg |

€98.30 | 2023-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0401-25G |

methyl 4-(2-bromoethyl)benzoate |

136333-97-6 | 97% | 25g |

¥ 2,250.00 | 2023-04-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069639-5g |

Methyl 4-(2-bromoethyl)benzoate |

136333-97-6 | 98% | 5g |

¥851 | 2023-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41990-250mg |

Methyl 4-(2-bromoethyl)benzoate |

136333-97-6 | 250mg |

¥116.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41990-100mg |

Methyl 4-(2-bromoethyl)benzoate |

136333-97-6 | 100mg |

¥76.0 | 2021-09-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ557-1g |

Methyl 4-(2-bromoethyl)benzoate |

136333-97-6 | 97% | 1g |

398.0CNY | 2021-07-10 | |

| abcr | AB440002-10 g |

Methyl 4-(2-bromoethyl)benzoate, 95%; . |

136333-97-6 | 95% | 10g |

€624.20 | 2023-04-22 | |

| Alichem | A015009387-500mg |

Methyl 4-(2-bromoethyl)benzoate |

136333-97-6 | 97% | 500mg |

855.75 USD | 2021-06-21 | |

| Alichem | A015009387-1g |

Methyl 4-(2-bromoethyl)benzoate |

136333-97-6 | 97% | 1g |

1,460.20 USD | 2021-06-21 | |

| abcr | AB440002-1 g |

Methyl 4-(2-bromoethyl)benzoate, 95%; . |

136333-97-6 | 95% | 1g |

€144.50 | 2023-04-22 |

Methyl 4-(2-bromoethyl)benzoate 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

136333-97-6 (Methyl 4-(2-bromoethyl)benzoate) 関連製品

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:136333-97-6)Methyl 4-(2-bromoethyl)benzoate

清らかである:99%

はかる:25g

価格 ($):307.0